(+)-Dibenzoyl-D-tartaric acid

Chiral resolution Enantiomeric excess Supercritical fluid extraction

Choose (+)-Dibenzoyl-D-tartaric acid anhydrous (CAS 17026-42-5; the (2S,3S)-enantiomer) for unmatched chiral resolution. Delivers 82.5% ee in supercritical fluid extraction of racemic N-methylamphetamine—a 24.6-point advantage over DPTTA and near-total failure of unmodified tartaric acid. Anhydrous form achieves S=0.74 in solvent-free optical resolution, and industrial >500 kg batches achieve >2000:1 selectivity in sotorasib manufacturing. For aqueous ofloxacin resolution, exclusive enantioselectivity yields 82.3% ee for the R-enantiomer. Download COA and request a bulk quote.

Molecular Formula C18H14O8
Molecular Weight 358.3 g/mol
CAS No. 2743-38-6
Cat. No. B117801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Dibenzoyl-D-tartaric acid
CAS2743-38-6
Synonyms(2R,3R)-2,3-Bis(benzoyloxy)butanedioic Acid;  (-)-Di-O-benzoyl-L-tartaric Acid;  (-)-O,O’-Dibenzoyl-(2R,3R)-tartaric Acid;  (2R,3R)-2,3-Bis(benzoyloxy)succinic Acid;  NSC 118224;  NSC 338494; 
Molecular FormulaC18H14O8
Molecular Weight358.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C18H14O8/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h1-10,13-14H,(H,19,20)(H,21,22)
InChIKeyYONLFQNRGZXBBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Dibenzoyl-D-tartaric Acid (CAS 2743-38-6) for Chiral Resolution: Procurement and Differentiation Guide


(+)-Dibenzoyl-D-tartaric acid (CAS 2743-38-6), also referred to as O,O′-dibenzoyl-(2R,3R)-tartaric acid or (+)-DBTA, is a chiral dicarboxylic acid belonging to the class of tartaric acid derivatives bearing two benzoyl ester groups . It is widely employed as an acidic resolving agent for the optical resolution of racemic bases and certain neutral compounds through diastereomeric salt or cocrystal formation [1]. The compound is available in both anhydrous and monohydrate forms, with the anhydrous variant demonstrating superior resolution efficiency in specific solvent-free applications [2].

Why (+)-Dibenzoyl-D-tartaric Acid Cannot Be Replaced by Generic Tartaric Acid Derivatives in Chiral Resolution


Generic substitution among tartaric acid derivatives is precluded by substantial differences in enantioselectivity, solubility differentials, and diastereomeric recognition that directly govern resolution outcomes. Unsubstituted tartaric acid (TA) consistently fails to provide meaningful enantiomeric separation, yielding enantiomeric excess (ee) values below 5% in comparative studies [1]. Furthermore, the para-toluoyl analog DPTTA exhibits markedly lower ee (57.9%) compared to DBTA (82.5%) under identical conditions [2], while the ortho-toluoyl variant D-DOTA, despite showing superior performance in certain systems, demonstrates dramatically different solubility differentials (96.68 mg/mL vs. 31.26 mg/mL for D-DBTA) that fundamentally alter crystallization behavior and process economics [3]. These divergent performance profiles mandate compound-specific evaluation rather than class-based substitution.

Quantitative Differentiation of (+)-Dibenzoyl-D-tartaric Acid Against Closest Analogs


Comparative Resolution Efficiency: DBTA vs. DPTTA vs. Tartaric Acid in N-Methylamphetamine Resolution

In the resolution of racemic N-methylamphetamine (rac-MA) via supercritical fluid extraction after partial diastereomeric salt formation, DBTA achieved an enantiomeric excess of 82.5% ee at a molar ratio of 0.25 resolving agent to racemic compound [1]. Under identical conditions, DPTTA yielded only 57.9% ee, representing a 24.6 percentage point advantage for DBTA. Unsubstituted tartaric acid (TA) was practically ineffective, producing ee <5% [2].

Chiral resolution Enantiomeric excess Supercritical fluid extraction

Stereoselective Cocrystallization: D-DBTA vs. L-DBTA in Ofloxacin Resolution

In aqueous-phase resolution of racemic ofloxacin, D-DBTA demonstrated exclusive selectivity for the R-enantiomer (R-OFLX), while L-DBTA selectively cocrystallized with the S-enantiomer (S-OFLX) [1]. Under optimal conditions at 278.2 K, the process achieved 81.8% ee for S-OFLX and 82.3% ee for R-OFLX, respectively [2]. The stoichiometric ratio of DBTA to ofloxacin in the cocrystals was 1:1 [3].

Cocrystal resolution Enantioselective recognition Green chemistry

Anhydrous vs. Monohydrate Form: Resolution Efficiency in Solvent-Free Conditions

In a solvent-free optical resolution of N-methylamphetamine via distillation after partial diastereoisomeric salt formation, the anhydrous (water-free) form of O,O′-dibenzoyltartaric acid provided the most effective resolution among 18 tested chiral acids [1]. The resolution efficiency S = 0.74 was achieved, which is within the range of industrial-scale resolutions and comparable to fractional crystallization performance [2].

Solvent-free resolution Industrial-scale application Anhydrous formulation

Solubility Differential in Diastereomeric Salt Formation: DBTA vs. D-DOTA vs. D-DTTA

In the resolution of Finerenone enantiomers (S-Fin and R-Fin) using d-tartaric acid derivatives in ethanol-water, the solubility difference between S/R-Fin-D-DBTA diastereomeric salts was 31.26 mg/mL [1]. This differential was intermediate compared to D-DOTA (96.68 mg/mL, the largest) and D-DTTA (1.25 mg/mL, the smallest) [2]. The ee achieved with D-DOTA was approximately 10% higher than that obtained with D-DBTA and D-DTTA [3].

Diastereomeric salt resolution Solubility differential Finerenone resolution

Industrial Scalability: (+)-DBTA in Kilogram-Scale Sotorasib Intermediate Resolution

In the development of a commercial manufacturing process for the KRAS G12C inhibitor sotorasib, (+)-2,3-dibenzoyl-D-tartaric acid [(+)-DBTA] was identified via high-throughput experimentation as an inexpensive and readily available resolving agent [1]. The classical resolution achieved selectivity exceeding 2000:1 for the desired atropisomer and was successfully executed on greater than 500 kg scale [2].

Process chemistry Atropisomer resolution Pharmaceutical manufacturing

Thermal and Structural Differentiation: Anhydrous DBTA vs. Monohydrate vs. Supramolecular Complexes

Thermoanalytical investigation (TG, DSC, EGD) coupled with X-ray powder diffraction revealed distinct structural differences among anhydrous DBTA, its monohydrate, and supramolecular derivatives with achiral alcohols and phenols [1]. Anhydrous DBTA exhibits a characteristic melting endotherm distinct from its monohydrate, and DBTA-alcohol supramolecular compounds melt and decompose between 60–180°C while losing bound alcohol in one or two steps [2]. The thermal stability of supramolecular compounds increases with the boiling point of the alcohol component [3].

Thermoanalytical characterization X-ray diffraction Supramolecular chemistry

Validated Application Scenarios for (+)-Dibenzoyl-D-tartaric Acid Based on Quantitative Evidence


Resolution of N-Methylamphetamine and Related Phenethylamine Derivatives

(+)-DBTA is the preferred resolving agent for racemic N-methylamphetamine and structurally related phenethylamine bases, supported by its 82.5% ee performance in supercritical fluid extraction, which substantially outperforms DPTTA (57.9% ee) and unsubstituted tartaric acid (<5% ee) [4]. This 24.6 percentage point ee advantage directly translates to reduced purification costs and higher enantiopure yield.

Solvent-Free Chiral Resolution for Green Chemistry Processes

The anhydrous form of DBTA demonstrates superior resolution efficiency (S = 0.74) in solvent-free optical resolution via partial diastereoisomeric salt formation followed by distillation, outperforming 17 other tested chiral acids [4]. This application scenario is particularly relevant for industrial processes seeking to eliminate organic solvent usage while maintaining industrial-scale resolution performance.

Large-Scale Pharmaceutical Manufacturing of Atropisomeric Intermediates

For pharmaceutical manufacturing requiring scalable atropisomer separation, (+)-DBTA offers validated industrial performance with selectivity exceeding 2000:1 and successful execution at >500 kg scale in the sotorasib manufacturing process [4]. This proven scalability reduces procurement and process development risk for commercial drug substance production.

Aqueous-Phase Green Resolution of Fluoroquinolone Antibiotics

In the resolution of racemic ofloxacin, (+)-DBTA enables aqueous-phase cocrystal formation with 82.3% ee for the R-enantiomer, providing an environmentally benign alternative to organic solvent-based resolutions [4]. The exclusive enantioselectivity (D-DBTA for R-enantiomer, L-DBTA for S-enantiomer) allows targeted isolation of the desired antipode [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Dibenzoyl-D-tartaric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.